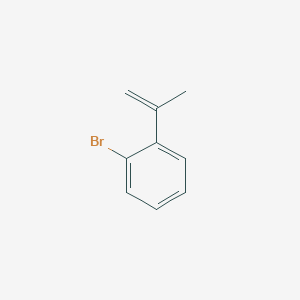

1-Bromo-2-(prop-1-en-2-yl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-2-prop-1-en-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-7(2)8-5-3-4-6-9(8)10/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJLFMOXQLPTIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500055 | |

| Record name | 1-Bromo-2-(prop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7073-70-3 | |

| Record name | 1-Bromo-2-(prop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-(prop-1-en-2-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-(prop-1-en-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-Bromo-2-(prop-1-en-2-yl)benzene, a substituted aromatic hydrocarbon of interest in organic synthesis and potentially in medicinal chemistry. This document consolidates available data on its structure, physicochemical properties, and synthetic methodologies. Due to a lack of specific studies on its biological activity, this guide also explores the potential reactivity and biological implications based on its structural motifs, namely the 2-bromostyrene core. All quantitative data is presented in structured tables, and hypothetical experimental and logical workflows are visualized using diagrams.

Chemical Structure and Identification

This compound, also known as 1-bromo-2-isopropenylbenzene, is an organic compound featuring a benzene ring substituted with a bromine atom and an isopropenyl group at adjacent positions.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 7073-70-3[1][2] |

| Molecular Formula | C₉H₉Br[1][2] |

| IUPAC Name | This compound[1] |

| SMILES | CC(=C)C1=CC=CC=C1Br[1][3] |

| InChI | InChI=1S/C9H9Br/c1-7(2)8-5-3-4-6-9(8)10/h3-6H,1H2,2H3[1][3] |

Physicochemical Properties

The compound is a liquid at room temperature and possesses properties characteristic of substituted aromatic hydrocarbons. A summary of its known physical and chemical properties is provided below.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 197.07 g/mol | PubChem[1] |

| Appearance | Liquid | Hoffman Fine Chemicals[4] |

| Boiling Point | 40-42 °C at 0.6 Torr | Hoffman Fine Chemicals[4] |

| Purity | Min. 95% | CymitQuimica[2] |

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in publicly available literature. However, general synthetic routes for structurally similar compounds suggest two primary approaches.

Grignard Reaction followed by Dehydration

A plausible and commonly employed method for the synthesis of such styrenic compounds involves a Grignard reaction.

Experimental Protocol (Hypothetical):

-

Step 1: Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2-dibromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, 2-bromophenylmagnesium bromide.

-

Step 2: Reaction with Acetone: The freshly prepared Grignard reagent is then cooled in an ice bath, and a solution of acetone in anhydrous diethyl ether is added dropwise with stirring. The reaction is allowed to proceed to completion.

-

Step 3: Hydrolysis: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Step 4: Dehydration: The resulting tertiary alcohol, 2-(2-bromophenyl)propan-2-ol, is then subjected to dehydration. This can be achieved by heating the alcohol with a catalytic amount of a strong acid, such as p-toluenesulfonic acid, in a solvent like toluene, with azeotropic removal of water.

-

Step 5: Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) to yield pure this compound.

Caption: Hypothetical synthesis workflow for this compound.

Spectral Data

Table 3: Predicted Spectral Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (4H) in the range of 7.0-7.6 ppm. - Vinylic protons (2H) as singlets around 5.0-5.5 ppm. - Methyl protons (3H) as a singlet around 2.1 ppm. |

| ¹³C NMR | - Aromatic carbons in the range of 120-145 ppm. - Vinylic carbons around 115 ppm (CH₂) and 140 ppm (quaternary). - Methyl carbon around 22 ppm. |

| IR Spectroscopy | - C-H stretching (aromatic and vinylic) around 3000-3100 cm⁻¹. - C=C stretching (aromatic and vinylic) around 1600-1650 cm⁻¹. - C-Br stretching in the fingerprint region. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 196 and a characteristic M+2 peak at m/z 198 due to the bromine isotopes (⁷⁹Br and ⁸¹Br). - Fragmentation may involve the loss of a methyl group (M-15) or a bromine atom (M-79/81). |

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or the signaling pathways affected by this compound. However, the structural motif of a substituted styrene is present in various biologically active molecules and is also a known toxicophore.

Potential for Bioactivation

Substituted styrenes can undergo metabolic activation by cytochrome P450 enzymes to form reactive epoxide intermediates. This bioactivation pathway is a common mechanism of toxicity for many xenobiotics.

Caption: Postulated metabolic activation pathway leading to potential cytotoxicity.

Reactivity and Potential as a Synthetic Intermediate

The presence of both an aryl bromide and an alkene functionality makes this compound a versatile intermediate for further chemical modifications. The aryl bromide can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The isopropenyl group can undergo reactions such as hydrogenation, halogenation, or epoxidation. This dual reactivity makes it a valuable building block in the synthesis of more complex molecules with potential biological activities.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Table 4: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, oral | H302: Harmful if swallowed[1] |

| Skin corrosion/irritation | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation | H318: Causes serious eye damage[1] |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[1] |

Conclusion

This compound is a readily identifiable chemical compound with defined physicochemical properties. While detailed experimental protocols for its synthesis and comprehensive spectral and biological data are not extensively documented in the public domain, its structure suggests potential as a versatile synthetic intermediate. Further research is warranted to fully characterize this compound, including the development and validation of synthetic routes, detailed spectral analysis, and a thorough investigation of its biological activities and potential toxicological profile. This would be crucial for its potential application in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-(prop-1-en-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-bromo-2-(prop-1-en-2-yl)benzene, a valuable substituted styrene derivative for various applications in organic synthesis, including the development of novel pharmaceutical compounds. This document details two robust synthetic pathways: the dehydration of 2-(2-bromophenyl)propan-2-ol and the Wittig olefination of 2'-bromoacetophenone.

Core Synthetic Pathways

Two principal and effective methods for the synthesis of this compound are outlined below. Each method offers distinct advantages and involves a multi-step sequence starting from commercially available reagents.

Route 1: Grignard Reaction and Subsequent Dehydration

This pathway involves the synthesis of a tertiary alcohol, 2-(2-bromophenyl)propan-2-ol, via a Grignard reaction, followed by an acid-catalyzed dehydration to yield the desired alkene.

Caption: Synthetic pathway via Grignard reaction followed by dehydration.

Route 2: Wittig Reaction

This alternative route utilizes the Wittig reaction to directly convert the carbonyl group of 2'-bromoacetophenone into the isopropenyl moiety.

Caption: Synthetic pathway via the Wittig reaction.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthetic steps described in this guide.

Table 1: Synthesis of 2-(2-bromophenyl)propan-2-ol

| Starting Material | Reagent | Solvent | Yield | Purity | Reference |

| Ethyl 2-bromobenzoate | Methylmagnesium iodide | Diethyl ether | 82% | 95% (GLC) | [1] |

| Methyl 2-bromobenzoate | Methylmagnesium bromide | THF | 98.2% | Not specified | [1] |

Table 2: Characterization of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉Br | [2] |

| Molecular Weight | 197.07 g/mol | [2] |

| CAS Number | 7073-70-3 | [2] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration

This protocol is divided into two main stages: the synthesis of the intermediate alcohol and its subsequent dehydration.

Stage 1: Synthesis of 2-(2-Bromophenyl)propan-2-ol

Caption: Experimental workflow for the synthesis of 2-(2-bromophenyl)propan-2-ol.

Materials:

-

Methyl 2-bromobenzoate (1.05 mol)

-

3M Methylmagnesium bromide in THF (3.15 mol)

-

Tetrahydrofuran (THF), anhydrous (1.6 L)

-

0.5 M Hydrochloric acid (HCl) (4.5 L)

-

Methyl tert-butyl ether (MTBE)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-bromobenzoate (1.05 mol) in anhydrous THF (1.6 L) in a suitable round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0°C using an ice-water bath.

-

Slowly add the 3M solution of methylmagnesium bromide in THF (3.15 mol) dropwise via the dropping funnel, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture back to 0°C in an ice-water bath and slowly quench the reaction by the dropwise addition of 0.5 M HCl (4.5 L).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with MTBE.

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-bromophenyl)propan-2-ol.[1]

Stage 2: Dehydration of 2-(2-Bromophenyl)propan-2-ol

Materials:

-

2-(2-Bromophenyl)propan-2-ol

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer, heating mantle

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and a condenser, add 2-(2-bromophenyl)propan-2-ol, toluene, and a catalytic amount of p-toluenesulfonic acid.[3]

-

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Continue refluxing until no more water is collected.

-

Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Protocol 2: Synthesis of this compound via Wittig Reaction

This protocol details the formation of the Wittig reagent followed by its reaction with 2'-bromoacetophenone.

Stage 1: Preparation of Methylenetriphenylphosphorane (Wittig Reagent)

Caption: Experimental workflow for the formation of the Wittig reagent.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Schlenk flask or similar apparatus for air-sensitive reactions

Procedure:

-

Under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF in a Schlenk flask equipped with a magnetic stirrer.

-

Cool the suspension to 0°C.

-

Slowly add a solution of n-butyllithium in hexanes dropwise. A color change (typically to orange or yellow) indicates the formation of the ylide.

-

Allow the mixture to stir at 0°C for a period and then warm to room temperature to ensure complete ylide formation. The resulting ylide solution is used directly in the next step.[4]

Stage 2: Wittig Reaction with 2'-Bromoacetophenone

Materials:

-

Solution of methylenetriphenylphosphorane in THF (from Stage 1)

-

2'-Bromoacetophenone

-

Tetrahydrofuran (THF), anhydrous

-

Saturated ammonium chloride solution

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To the freshly prepared ylide solution at 0°C, add a solution of 2'-bromoacetophenone in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound. The by-product, triphenylphosphine oxide, can also be separated during chromatography.[5]

Concluding Remarks for the Professional Audience

The synthesis of this compound is readily achievable through established organic chemistry methodologies. The choice between the dehydration and Wittig routes will depend on the availability of starting materials, desired scale, and purification capabilities. The Grignard/dehydration sequence is a high-yielding pathway, while the Wittig reaction offers a direct conversion of a ketone to the desired alkene. Both methods provide access to this versatile building block, which holds potential for the synthesis of more complex molecular architectures relevant to drug discovery and development. Careful execution of the described protocols, with appropriate monitoring and purification, is essential for obtaining the target compound in high purity.

References

An In-depth Technical Guide to 1-Bromo-2-isopropenylbenzene

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Bromo-2-isopropenylbenzene, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Core Chemical Properties

1-Bromo-2-isopropenylbenzene, with the chemical formula C₉H₉Br, is an aromatic compound featuring a bromo and an isopropenyl substituent on a benzene ring. While specific experimental data for 1-Bromo-2-isopropenylbenzene is not widely available, the properties of the closely related saturated analogue, 1-Bromo-2-isopropylbenzene, are well-documented and provide a useful reference.

| Property | Value | Notes |

| Chemical Formula | C₉H₉Br | |

| Molecular Weight | 197.07 g/mol | |

| CAS Number | 7073-70-3 | |

| Monoisotopic Mass | 195.98875 Da | [1] |

| SMILES | CC(=C)c1ccccc1Br | [1] |

| InChI | InChI=1S/C9H9Br/c1-7(2)8-5-3-4-6-9(8)10/h3-6H,1H2,2H3 | [1] |

| Density | ~1.300 g/mL | Data for 1-Bromo-2-isopropylbenzene[2][3] |

| Boiling Point | ~90 °C | Data for 1-Bromo-2-isopropylbenzene[2] |

| Melting Point | ~-59 °C | Data for 1-Bromo-2-isopropylbenzene[3] |

| Solubility | Insoluble in water | Data for 1-Bromo-2-isopropylbenzene[2] |

Experimental Protocols

The synthesis of 1-Bromo-2-isopropenylbenzene can be effectively achieved via the Wittig reaction, a reliable method for forming carbon-carbon double bonds from carbonyl compounds.

Synthesis of 1-Bromo-2-isopropenylbenzene via Wittig Reaction

This protocol outlines the synthesis starting from 2'-bromoacetophenone.

Materials:

-

Methyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium)

-

Anhydrous tetrahydrofuran (THF)

-

2'-Bromoacetophenone

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Add a strong base, such as n-butyllithium, dropwise to the suspension while stirring. Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the formation of the ylide is indicated by a color change (typically to a yellow or orange hue).

-

Wittig Reaction: In a separate flask, dissolve 2'-bromoacetophenone in anhydrous THF. Cool this solution to 0 °C.

-

Slowly add the prepared ylide solution to the 2'-bromoacetophenone solution via a cannula.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure 1-Bromo-2-isopropenylbenzene.

Key Reactions and Signaling Pathways

1-Bromo-2-isopropenylbenzene serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions.

Suzuki-Miyaura Coupling Reaction

The bromine atom on the aromatic ring makes 1-Bromo-2-isopropenylbenzene an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds.[4][5]

In a typical Suzuki-Miyaura reaction, 1-Bromo-2-isopropenylbenzene is coupled with an organoboron compound (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base to form a more complex molecule.

Experimental Protocol for a Generic Suzuki-Miyaura Coupling:

Materials:

-

1-Bromo-2-isopropenylbenzene

-

Aryl or vinyl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., toluene, dioxane, or DMF/water mixture)

Procedure:

-

To a reaction vessel, add 1-Bromo-2-isopropenylbenzene, the boronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

-

Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the crude product by column chromatography.

While specific signaling pathways involving 1-Bromo-2-isopropenylbenzene are not extensively documented, related propenylbenzene derivatives have been investigated for a range of biological activities, including antimicrobial and antioxidant properties.[6] This suggests potential avenues for future research into the biological relevance of this class of compounds.

References

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. 1-bromo-2-isopropylbenzene [stenutz.eu]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1-Bromo-2-(prop-1-en-2-yl)benzene (CAS 7073-70-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical compound with CAS number 7073-70-3, identified as 1-Bromo-2-(prop-1-en-2-yl)benzene. The document details its chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on its role as a versatile intermediate in organic synthesis.

Chemical Information and Physical Properties

This compound is an organic compound featuring a benzene ring substituted with a bromine atom and an isopropenyl group at the ortho position. This structure makes it a valuable building block in synthetic chemistry.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 7073-70-3 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Bromo-2-isopropenyl-benzene, 2-(2-bromophenyl)propene | [1] |

| Molecular Formula | C₉H₉Br | [1] |

| Molecular Weight | 197.07 g/mol | [1] |

| Appearance | Liquid | American Elements |

| Boiling Point | 40-42 °C at 0.6 Torr | Hoffman Fine Chemicals |

| Storage Temperature | 4 °C | American Elements |

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, a common laboratory-scale approach involves the dehydration of 2-(2-bromophenyl)propan-2-ol. Another potential route is a Grignard reaction followed by dehydration.

Experimental Protocol: Dehydration of 2-(2-bromophenyl)propan-2-ol

This protocol is a generalized procedure based on common dehydration reactions of tertiary alcohols.

Objective: To synthesize this compound from 2-(2-bromophenyl)propan-2-ol.

Materials:

-

2-(2-bromophenyl)propan-2-ol

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Anhydrous magnesium sulfate

-

Sodium bicarbonate solution (saturated)

-

Brine

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-(2-bromophenyl)propan-2-ol in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the solution.

-

Heat the mixture to reflux and collect the water that azeotropically distills off in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound.

Reactivity and Applications in Organic Synthesis

The bifunctional nature of this compound, possessing both an aryl bromide and an alkene moiety, makes it a valuable substrate for various cross-coupling reactions. It is particularly well-suited for palladium-catalyzed reactions such as the Suzuki and Heck couplings, which are fundamental for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Suzuki Coupling

The Suzuki reaction is a versatile method for forming a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. The aryl bromide part of this compound can readily participate in this reaction.

Objective: To couple this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene/Water mixture (e.g., 4:1)

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Add the palladium(II) acetate catalyst (e.g., 2 mol%) and triphenylphosphine ligand (e.g., 4 mol%).

-

Add the degassed toluene/water solvent mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to obtain the desired biaryl product.

Diagram 1: Catalytic Cycle of the Suzuki Coupling Reaction

Caption: General catalytic cycle for the Suzuki cross-coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. The aryl bromide functionality of this compound can react with various alkenes in a Heck coupling.

Objective: To couple this compound with an alkene (e.g., styrene).

Materials:

-

This compound

-

Alkene (e.g., styrene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

Acetonitrile (anhydrous)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, dissolve this compound and the alkene (1.5 equivalents) in anhydrous acetonitrile.

-

Add palladium(II) acetate (e.g., 1 mol%) and tri(o-tolyl)phosphine (e.g., 2 mol%).

-

Add triethylamine (2.0 equivalents) as the base.

-

Seal the tube and heat the reaction mixture in an oil bath at a specified temperature (e.g., 80-120 °C).

-

Monitor the reaction's progress using TLC or GC-MS.

-

After completion, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent like dichloromethane and wash with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the crude product by column chromatography to yield the substituted alkene.

Diagram 2: Catalytic Cycle of the Heck Reaction

Caption: General catalytic cycle for the Heck cross-coupling reaction.

Biological Activity

As of the latest literature search, there is no specific information available regarding the biological activity or toxicological properties of this compound. Its primary role appears to be that of a synthetic intermediate. However, the broader class of substituted styrenes and other benzene derivatives are known to exhibit a wide range of biological activities. Any new compound synthesized from this compound would require thorough biological evaluation.

Safety Information

This compound is associated with several hazard classifications.[1]

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Precautionary Statements: Standard laboratory safety precautions should be taken when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling advice. All laboratory work should be conducted by trained personnel in accordance with established safety protocols.

References

Technical Guide: Physical Properties of 2-(2-Bromophenyl)propene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromophenyl)propene, a substituted aromatic alkene, is a compound of interest in organic synthesis and drug discovery due to its potential as a versatile intermediate. A thorough understanding of its physical properties is fundamental for its application in reaction design, process scale-up, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the core physical properties of 2-(2-bromophenyl)propene, including its molecular weight, and estimated boiling point, density, and refractive index.

Due to the limited availability of direct experimental data for 2-(2-bromophenyl)propene in peer-reviewed literature, this guide also presents data for the closely related compounds: the parent molecule 2-phenylpropene (also known as α-methylstyrene) and the isomeric precursor 2-(4-bromophenyl)propan-2-ol. This comparative approach allows for informed estimations of the physical characteristics of the target compound. Furthermore, detailed, generalized experimental protocols for the determination of these key physical properties are provided to facilitate laboratory characterization.

Core Physical Properties

The physical properties of 2-(2-bromophenyl)propene are influenced by the presence of the phenyl ring, the propene group, and the bromine substituent. The bromine atom, in particular, is expected to increase the molecular weight, boiling point, density, and refractive index compared to the unsubstituted 2-phenylpropene.

Data Summary

The following table summarizes the calculated molecular weight for 2-(2-bromophenyl)propene and the experimentally determined physical properties for the related compounds, 2-phenylpropene and 2-(4-bromophenyl)propan-2-ol.

| Property | 2-(2-Bromophenyl)propene (Calculated/Estimated) | 2-Phenylpropene (α-Methylstyrene)[1][2][3][4][5][6][7][8] | 2-(4-Bromophenyl)propan-2-ol[9] |

| Molecular Formula | C₉H₉Br | C₉H₁₀ | C₉H₁₁BrO |

| Molecular Weight ( g/mol ) | 197.07 | 118.18 | 215.09 |

| Boiling Point (°C) | Estimated: >169 | 165-169 | 75-85 / 0.1 mmHg |

| Density (g/mL) | Estimated: >0.91 | ~0.91 | 1.356 |

| Refractive Index | Estimated: >1.5386 | ~1.5386 | 1.5520 |

| Solubility | Insoluble in water; Soluble in organic solvents. | Insoluble in water.[5] | Slightly soluble in water (1.4 g/L at 25°C).[9] |

Experimental Protocols

Accurate determination of the physical properties of a compound like 2-(2-bromophenyl)propene is crucial for its characterization. The following are detailed, generalized protocols for measuring key physical properties of liquid organic compounds.

Boiling Point Determination (Capillary Method)[10][11][12][13][14]

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and efficient method for determining the boiling point of a small quantity of liquid is the capillary method.

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath)

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

Procedure:

-

A small amount (approximately 0.5-1 mL) of the liquid sample, 2-(2-bromophenyl)propene, is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

The assembly is clamped and immersed in a Thiele tube or oil bath, making sure the liquid in the bath is above the level of the sample in the test tube.

-

The heating bath is heated slowly and steadily.

-

As the temperature approaches the boiling point, a stream of bubbles will begin to emerge from the open end of the capillary tube.

-

The heating is carefully adjusted to maintain a slow, steady stream of bubbles.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Measurement (Pycnometer Method)[15][16][17][18]

The density of a substance is its mass per unit volume. For liquids, a pycnometer (a small, calibrated glass flask) provides a precise method for density determination.

Apparatus:

-

Pycnometer (specific gravity bottle) with a stopper

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

-

The stopper is inserted, and any excess water is carefully wiped from the outside of the pycnometer.

-

The pycnometer filled with water is weighed (m₂).

-

The pycnometer is emptied, thoroughly dried, and then filled with the liquid sample, 2-(2-bromophenyl)propene.

-

The same procedure of thermal equilibration and weighing is followed to determine the mass of the pycnometer filled with the sample (m₃).

-

The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Refractive Index Measurement (Abbe Refractometer)[19][20][21][22][23]

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property and is useful for identifying and assessing the purity of compounds.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper or pipette

-

Soft lens tissue

-

Standard calibration liquid (e.g., distilled water)

Procedure:

-

The refractometer is turned on, and the constant temperature water bath is set to the desired temperature (e.g., 20°C).

-

The prism of the refractometer is cleaned with a soft lens tissue and a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of the liquid sample, 2-(2-bromophenyl)propene, are placed on the lower prism using a clean dropper.

-

The prism is closed and locked.

-

The light source is adjusted to illuminate the field of view.

-

The handwheel is turned to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

If a color fringe is observed, the dispersion compensator is adjusted to produce a sharp, achromatic borderline.

-

The refractive index is read directly from the instrument's scale.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a newly synthesized or uncharacterized chemical compound such as 2-(2-bromophenyl)propene.

Caption: A logical workflow for the synthesis, purification, and physical characterization of a chemical compound.

References

- 1. Alpha Methyl Styrene Price [qidi-chem.com]

- 2. α-Methylstyrene - Wikipedia [en.wikipedia.org]

- 3. advansix.com [advansix.com]

- 4. Isopropenylbenzene "alpha-methylstyrene" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]

- 5. 2-Phenyl-1-propene CAS#: 98-83-9 [m.chemicalbook.com]

- 6. Alpha-Methylstyrene | C9H10 | CID 7407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-phenylpropene [stenutz.eu]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. 2-(4-BROMOPHENYL)PROPAN-2-OL CAS#: 2077-19-2 [m.chemicalbook.com]

The Enduring Versatility of Aryl Bromides in Modern Cross-Coupling Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aryl bromides represent a cornerstone in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science industries. Their optimal balance of reactivity and stability has established them as preferred substrates in a multitude of cross-coupling reactions. This technical guide provides an in-depth review of the utility of aryl bromides in key cross-coupling methodologies, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for researchers.

The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron reagent and an organohalide, is one of the most versatile and widely used methods for constructing carbon-carbon bonds.[1][2] Aryl bromides are particularly effective coupling partners in this reaction, offering a good balance of reactivity and stability.[3] The development of sterically demanding, electron-rich phosphine ligands has been instrumental in advancing the efficiency of Suzuki-Miyaura couplings involving aryl bromides, enabling reactions to proceed under mild conditions, often at room temperature, and with low catalyst loadings.[3][4]

Mechanistic Pathway

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through a sequence of oxidative addition, transmetalation, and reductive elimination. The initial step involves the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid derivative, typically activated by a base, to generate a diaryl-Pd(II) complex. The final step is reductive elimination, which forms the desired biaryl product and regenerates the active Pd(0) catalyst.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene | 100 | 98 | [3] |

| 2 | 4-Bromoacetophenone | Phenylboronic acid | PdCl2(CH3CN)2 (0.2) | NHC-porphyrin (0.1) | KOH | Ethanol | RT | 96 | [5] |

| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)2 (0.05) | None | Na2CO3 | H2O/Toluene | 130 | 94 | [2] |

| 4 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene | 100 | 95 | [3] |

| 5 | 3-Bromobenzonitrile | Phenylboronic acid | PdCl2(CH3CN)2 (0.2) | NHC-porphyrin (0.1) | KOH | Ethanol | RT | 97 | [5] |

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoacetophenone

A mixture of 4-bromoacetophenone (0.5 mmol), phenylboronic acid (0.6 mmol), and potassium hydroxide (1.0 mmol) is placed in a reaction vessel.[5] To this, PdCl2(CH3CN)2 (0.001 mmol, 0.2 mol%) and the N-heterocyclic carbene (NHC)-porphyrin ligand (0.0005 mmol, 0.1 mol%) are added.[5] The vessel is purged with nitrogen, and 3 mL of ethanol is added. The reaction mixture is stirred at room temperature for 1 hour. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

The Heck Reaction: Olefin Arylation

The Heck reaction is a palladium-catalyzed C-C coupling of an aryl halide with an alkene to form a substituted alkene.[6][7] This reaction is a powerful tool for the synthesis of styrenes, cinnamates, and other vinylated aromatics. While aryl iodides are the most reactive substrates, aryl bromides are widely used due to their lower cost and greater availability.[8] The development of catalyst systems based on N-heterocyclic carbene (NHC) ligands and palladacycles has significantly improved the efficiency of the Heck reaction with aryl bromides, allowing for lower catalyst loadings and milder reaction conditions.[6][8]

Mechanistic Pathway

The Heck reaction catalytic cycle commences with the oxidative addition of the aryl bromide to a Pd(0) species. The resulting aryl-Pd(II) complex then undergoes migratory insertion with the alkene, forming a new carbon-carbon bond. A subsequent β-hydride elimination generates the final substituted alkene product and a hydrido-Pd(II) complex. The final step is the base-promoted reductive elimination of H-X, which regenerates the active Pd(0) catalyst.

Quantitative Data for Heck Coupling of Aryl Bromides

| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)2 (1) | 1,3-Dicyclohexyl-3,4,5,6-tetrahydropyrimidinium chloride (2) | K2CO3 | DMF/H2O | 80 | 95 | [6] |

| 2 | 4-Bromobenzonitrile | Methyl acrylate | Pd(OAc)2 (1) | None | Et3N | PEG-400 | 100 | 92 | [2] |

| 3 | 1-Bromo-4-methoxybenzene | Styrene | Pd(OAc)2 (1) | 1,3-Di-tert-butyl-3,4,5,6-tetrahydropyrimidinium chloride (2) | K2CO3 | DMF/H2O | 80 | 90 | [6] |

| 4 | 2-Bromonaphthalene | Ethyl acrylate | Pd(OAc)2 (1) | None | Et3N | PEG-400 | 100 | 88 | [2] |

| 5 | 4-Bromotoluene | Benzyl alcohol | Pd(dba)2 (2) | P(t-Bu)3·HBF4 (0.06) | Et3N | DMF | 100 | 82 | [9] |

Experimental Protocol: Heck Coupling of 4-Bromoacetophenone with Styrene

In a reaction flask, 4-bromoacetophenone (1.0 mmol), styrene (1.2 mmol), and potassium carbonate (2.0 mmol) are combined.[6] Palladium(II) acetate (0.01 mmol, 1 mol%) and 1,3-dicyclohexyl-3,4,5,6-tetrahydropyrimidinium chloride (0.02 mmol, 2 mol%) are then added.[6] A 1:1 mixture of DMF and water (4 mL) is added as the solvent. The reaction mixture is heated to 80 °C and stirred for 4 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

The Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[10][11] Aryl bromides are common substrates, though they are generally less reactive than the corresponding iodides and often require higher temperatures for efficient coupling.[10] The development of copper-free Sonogashira protocols and the use of bulky, electron-rich phosphine or N-heterocyclic carbene ligands have expanded the scope and applicability of this reaction with aryl bromides.[12]

Mechanistic Pathway

The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. The copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form the key copper(I) acetylide intermediate. After transmetalation, the resulting diaryl-Pd(II) complex undergoes reductive elimination to yield the arylalkyne product and regenerate the Pd(0) catalyst.

Quantitative Data for Sonogashira Coupling of Aryl Bromides

| Entry | Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Phenylacetylene | PdCl2(PPh3)2 (2) | CuI (4) | Et3N | Toluene | 70 | 95 | [11] |

| 2 | 1-Bromo-4-fluorobenzene | Phenylacetylene | PdCl2(PPh3)2 (2) | CuI (4) | Et3N | Toluene | 70 | 92 | [11] |

| 3 | 4-Bromoanisole | 1-Hexyne | PdCl2(PPh3)2 (2) | CuI (4) | Et3N | Toluene | 70 | 88 | [11] |

| 4 | 2-Bromopyridine | Phenylacetylene | PdCl2(PPh3)2 (2) | CuI (4) | Et3N | Toluene | 70 | 90 | [11] |

| 5 | 3-Bromobenzaldehyde | Trimethylsilylacetylene | Pd(OAc)2/t-Bu-Pip-phos (5) | CuI (0) | CsOH | H2O/Toluene | 80 | 85 | [13] |

Experimental Protocol: Sonogashira Coupling of 4-Bromotoluene

To a solution of 4-bromotoluene (1.0 mmol) and phenylacetylene (1.2 mmol) in toluene (5 mL) is added triethylamine (2.0 mmol). The mixture is degassed with nitrogen for 15 minutes. PdCl2(PPh3)2 (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%) are then added, and the reaction mixture is heated to 70 °C for 6 hours. After cooling, the mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography on silica gel to give the desired product.

The Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[14][15][16] This reaction has become an indispensable tool in medicinal chemistry for the synthesis of arylamines. Aryl bromides are excellent substrates for this transformation, and the development of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, has been critical to its success.[14] These ligands facilitate the reductive elimination step, which is often rate-limiting, and allow for the coupling of a wide range of aryl bromides with various amines, including primary and secondary amines, anilines, and heterocycles.[14][17]

Mechanistic Pathway

The catalytic cycle for the Buchwald-Hartwig amination begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination from this complex to afford the arylamine product and regenerate the Pd(0) catalyst.

Quantitative Data for Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Morpholine | Pd(OAc)2 (1) | P(t-Bu)3 (1.5) | NaOt-Bu | Toluene | 80 | 99 | [18] |

| 2 | 1-Bromo-3,5-dimethylbenzene | Aniline | Pd2(dba)3 (1) | XPhos (2.5) | NaOt-Bu | Toluene | 100 | 98 | [14] |

| 3 | 2-Bromopyridine | N-Methylaniline | Pd(OAc)2 (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 95 | [14] |

| 4 | 4-Bromoanisole | Carbazole | [Pd(allyl)Cl]2 (0.5) | t-BuXPhos (2) | t-BuONa | Toluene | 100 | 92 | [17] |

| 5 | Bromobenzene | Diphenylamine | [Pd(allyl)Cl]2 (0.5) | XPhos (2) | t-BuONa | Toluene | 100 | 96 | [17] |

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene

An oven-dried resealable Schlenk tube is charged with Pd(OAc)2 (0.01 mmol, 1 mol%), P(t-Bu)3 (0.015 mmol, 1.5 mol%), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (2 mL), 4-bromotoluene (1.0 mmol), and morpholine (1.2 mmol) are added via syringe. The Schlenk tube is sealed, and the reaction mixture is heated to 80 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue is purified by column chromatography.

The Negishi Coupling: Versatility with Organozinc Reagents

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc reagent and an organohalide.[19][20] A key advantage of this reaction is the high functional group tolerance of organozinc reagents. Aryl bromides are effective electrophiles in the Negishi coupling, and the development of specialized biarylphosphine ligands has enabled the efficient coupling of even sterically demanding and electron-deficient aryl bromides with a variety of organozinc partners, including secondary alkylzinc halides.[21]

Mechanistic Pathway

Similar to other cross-coupling reactions, the Negishi coupling catalytic cycle involves oxidative addition of the aryl bromide to the metal center (Pd(0) or Ni(0)), followed by transmetalation with the organozinc reagent, and concludes with reductive elimination to form the cross-coupled product and regenerate the active catalyst.

Quantitative Data for Negishi Coupling of Aryl Bromides

| Entry | Aryl Bromide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Bromo-tert-butylbenzene | Isopropylzinc bromide | Pd(OAc)2 (1) | CPhos (2) | NMP/Toluene | RT | 95 | [21] |

| 2 | 2-Bromotoluene | Isopropylzinc bromide | Pd(OAc)2 (1) | CPhos (2) | NMP/Toluene | RT | 92 | [21] |

| 3 | 4-Bromobenzonitrile | Cyclohexylzinc bromide | Pd(OAc)2 (1) | CPhos (2) | NMP/Toluene | RT | 94 | [21] |

| 4 | 3-Bromoanisole | Isopropylzinc bromide | Pd(OAc)2 (1) | CPhos (2) | NMP | RT | 93 | [21] |

| 5 | 4-Bromobenzotrifluoride | (Difluoromethyl)zinc reagent | Pd2(dba)3 (2.5) | DPPF (5) | DMA | 80 | 91 | [22] |

Experimental Protocol: Negishi Coupling of 4-Bromo-tert-butylbenzene

A flame-dried Schlenk flask is charged with Pd(OAc)2 (0.01 mmol, 1 mol%) and CPhos (0.02 mmol, 2 mol%). The flask is evacuated and backfilled with argon. 4-Bromo-tert-butylbenzene (1.0 mmol) and a 1:1 mixture of NMP and toluene (2 mL) are added. A solution of isopropylzinc bromide (1.5 mmol in THF) is then added dropwise. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ether. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated. The product is purified by flash chromatography.

Emerging Frontiers: Photoredox Catalysis

Dual catalysis, combining photoredox catalysis with transition metal catalysis, has emerged as a powerful strategy for forging new bonds under mild conditions.[23][24] In this paradigm, a photocatalyst, upon excitation with visible light, can generate radical intermediates that participate in the catalytic cycle of a transition metal, such as nickel.[25] This approach has enabled the cross-coupling of aryl bromides with a variety of partners, including gaseous alkanes and alkyl boronates, that are challenging substrates for traditional cross-coupling methods.[23][26]

Logical Workflow for Metallaphotoredox Catalysis

The general workflow involves the synergistic interaction of two catalytic cycles. The photoredox cycle, initiated by visible light, generates a radical species from one of the coupling partners. This radical is then intercepted by an organometallic intermediate in the transition metal cycle, leading to the formation of the final product.

Quantitative Data for Photoredox-Catalyzed Coupling of Aryl Bromides

| Entry | Aryl Bromide | Coupling Partner | Photocatalyst (mol%) | Ni Catalyst (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Bromobenzonitrile | Methane | Na2W10O32 (1) | NiCl2·glyme (5) | dtbbpy (6) | Acetone | RT | 85 | [23] |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Ethane | Na2W10O32 (1) | NiCl2·glyme (5) | dtbbpy (6) | Acetone | RT | 91 | [23] |

| 3 | 4'-Bromoacetophenone | sec-Butyl B(pin) | Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1) | NiCl2·glyme (5) | Quinoline | DMF | RT | 85 | [26] |

| 4 | Methyl 4-bromobenzoate | Cyclohexyl B(pin) | Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1) | NiCl2·glyme (5) | Quinoline | DMF | RT | 78 | [26] |

| 5 | 3-Bromopyridine | N-Boc-piperidine-4-yl B(pin) | Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1) | NiCl2·glyme (5) | Quinoline | DMF | RT | 72 | [26] |

Experimental Protocol: Ni/Photoredox Coupling of an Aryl Bromide with an Alkyl Boronate

In a nitrogen-filled glovebox, an oven-dried vial is charged with the aryl bromide (0.2 mmol), alkyl pinacolboronate (0.3 mmol), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (0.002 mmol, 1 mol%), NiCl2·glyme (0.01 mmol, 5 mol%), and quinoline (0.4 mmol).[26] Anhydrous DMF (2 mL) is added, and the vial is sealed. The reaction mixture is stirred and irradiated with a blue LED lamp at room temperature for 24 hours. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The residue is purified by flash chromatography.

Conclusion

Aryl bromides continue to be indispensable precursors in modern organic synthesis, demonstrating broad applicability across a range of powerful cross-coupling reactions. The ongoing development of novel ligands and catalytic systems, including the advent of photoredox catalysis, has further expanded the utility of aryl bromides, enabling the construction of increasingly complex molecular architectures under ever milder conditions. The data, protocols, and mechanistic insights provided in this guide are intended to serve as a valuable resource for chemists engaged in the art and science of molecule-making, facilitating the strategic application of aryl bromide cross-coupling in their research endeavors.

References

- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heck Reaction [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Negishi coupling - Wikipedia [en.wikipedia.org]

- 20. Negishi Coupling [organic-chemistry.org]

- 21. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Cross‐Coupling of Gaseous Alkanes with (Hetero)Aryl Bromides via Dual Nickel/Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 25. Metallaphotoredox Difluoromethylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-Bromo-2-(prop-1-en-2-yl)benzene: Synthesis, History, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-(prop-1-en-2-yl)benzene, a substituted aromatic hydrocarbon with potential applications in organic synthesis and materials science. The document details its synthesis, with a focus on established and modern methodologies, including Grignard reactions followed by dehydration, as well as Wittig reactions and Suzuki-Miyaura coupling. While the specific historical discovery of this compound is not prominently documented in readily available literature, this guide explores the timeline of the development of the key reactions used for its synthesis. Potential applications are discussed based on its chemical structure as a versatile intermediate.

Introduction

This compound, also known as 2-bromoisopropenylbenzene, is an organic compound with the chemical formula C₉H₉Br. Its structure, featuring a brominated phenyl ring and an isopropenyl group, makes it a valuable synthon in organic chemistry. The presence of the bromine atom allows for a variety of cross-coupling reactions, while the double bond of the isopropenyl group is amenable to addition and polymerization reactions. This guide aims to provide a detailed technical overview of this compound for researchers and professionals in the chemical and pharmaceutical sciences.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The most common and historically relevant methods involve the creation of a tertiary alcohol precursor followed by dehydration. More contemporary methods, such as the Wittig reaction and Suzuki coupling, offer alternative and often more direct pathways.

Grignard Reaction Followed by Dehydration

A prevalent method for the synthesis of this compound involves a two-step process: the formation of 2-(2-bromophenyl)propan-2-ol via a Grignard reaction, followed by its dehydration.

Step 1: Synthesis of 2-(2-Bromophenyl)propan-2-ol

The precursor alcohol can be synthesized by reacting a Grignard reagent, such as methylmagnesium bromide, with an appropriate carbonyl compound like 2-bromoacetophenone or by reacting methylmagnesium iodide with ethyl 2-bromobenzoate.[1]

Experimental Protocol: Synthesis of 2-(2-Bromophenyl)propan-2-ol [1]

-

Materials:

-

Ethyl 2-bromobenzoate

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether

-

38% Ammonium chloride solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Prepare methylmagnesium iodide Grignard reagent from magnesium (9.1 g, 0.37 mol) and freshly distilled methyl iodide (53.3 g, 0.37 mol) in 85 mL of anhydrous ether.

-

To a solution of ethyl 2-bromobenzoate (26.50 g, 0.14 mol) dissolved in 35 mL of anhydrous diethyl ether at -5°C, slowly add the prepared Grignard reagent.

-

After the reaction is complete, quench the reaction by adding 38% ammonium chloride solution (58 mL).

-

Separate the ether layer by decantation and extract the remaining precipitate with ether (3 x 35 mL).

-

Combine all ether extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the product, 2-(2-bromophenyl)-2-propanol.

-

-

Quantitative Data:

-

Yield: 19.40 g (82%)

-

Purity (GLC assay): 95%

-

Boiling Point: 99-100 °C (5 mmHg)

-

Step 2: Dehydration of 2-(2-Bromophenyl)propan-2-ol

The tertiary alcohol, 2-(2-bromophenyl)propan-2-ol, can be dehydrated to yield this compound. This is typically achieved by heating with a strong acid catalyst, such as sulfuric acid or phosphoric acid.[2]

Experimental Protocol: Dehydration of 2-(2-Bromophenyl)propan-2-ol (General Procedure) [2]

-

Materials:

-

2-(2-Bromophenyl)propan-2-ol

-

Concentrated sulfuric acid (or concentrated phosphoric(V) acid)

-

-

Procedure:

-

Heat 2-(2-bromophenyl)propan-2-ol with an excess of concentrated sulfuric acid at approximately 170°C.

-

The product, this compound, is formed along with water.

-

The product can be isolated by distillation.

-

Table 1: Summary of Quantitative Data for Grignard-Based Synthesis

| Step | Reactants | Product | Yield | Purity | Boiling Point |

| 1. Grignard Reaction | Ethyl 2-bromobenzoate, Methylmagnesium iodide | 2-(2-Bromophenyl)propan-2-ol | 82% | 95% | 99-100 °C (5 mmHg) |

| 2. Dehydration (General) | 2-(2-Bromophenyl)propan-2-ol, Concentrated H₂SO₄ | This compound | N/A | N/A | N/A |

Note: Specific yield and purity for the dehydration step are not detailed in the general procedure but are expected to be high for this type of reaction.

Logical Workflow for Grignard-Based Synthesis

Caption: Workflow for the synthesis of this compound.

Wittig Reaction

The Wittig reaction provides a direct method for the synthesis of alkenes from carbonyl compounds.[3] In this case, this compound could be synthesized by reacting 2-bromoacetophenone with a phosphorus ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂).[4]

Experimental Protocol: Wittig Reaction (General Procedure) [5][6]

-

Materials:

-

Methyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium)

-

2-Bromoacetophenone

-

Anhydrous solvent (e.g., THF)

-

-

Procedure:

-

Prepare the Wittig reagent by reacting methyltriphenylphosphonium bromide with a strong base like n-butyllithium in an anhydrous solvent to form methylenetriphenylphosphorane.

-

Add 2-bromoacetophenone to the ylide solution.

-

The reaction mixture is stirred, typically at room temperature, until completion.

-

The product is isolated from the byproduct, triphenylphosphine oxide, through extraction and chromatography.

-

Table 2: Reagents for Wittig Reaction Synthesis

| Reactant 1 (Ylide Precursor) | Base | Reactant 2 (Carbonyl) | Product |

| Methyltriphenylphosphonium bromide | n-Butyllithium | 2-Bromoacetophenone | This compound |

Signaling Pathway Diagram for the Wittig Reaction

Caption: The Wittig reaction pathway for the synthesis of the target compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[7] this compound could potentially be synthesized by coupling 2-bromophenylboronic acid with an isopropenyl halide or triflate, or by coupling 1-bromo-2-halobenzene with an isopropenylboronic acid derivative.[8][9]

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure) [7]

-

Materials:

-

Aryl halide (e.g., 1-bromo-2-iodobenzene)

-

Organoboron compound (e.g., isopropenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃, K₂CO₃)

-

Solvent (e.g., Toluene, THF, Dioxane)

-

-

Procedure:

-

A mixture of the aryl halide, the organoboron compound, the palladium catalyst, and the base is prepared in the chosen solvent.

-

The reaction mixture is heated, typically under an inert atmosphere, until the reaction is complete (monitored by TLC or GC).

-

The crude product is worked up by extraction and purified by column chromatography.

-

Table 3: Reagents for Suzuki-Miyaura Coupling

| Aryl Halide | Organoboron Compound | Catalyst | Base |

| 1-Bromo-2-iodobenzene | Isopropenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ |

| 2-Bromophenylboronic acid | Isopropenyl bromide | Pd(PPh₃)₄ | K₂CO₃ |

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

History of Discovery

The precise first synthesis and reporting of this compound is not clearly documented in readily accessible historical chemical literature. Its existence and synthetic accessibility are primarily understood through the development of the fundamental organic reactions that enable its creation. The Grignard reaction, discovered by Victor Grignard in 1900, provided the initial framework for synthesizing the tertiary alcohol precursor. The subsequent acid-catalyzed dehydration of alcohols has been a well-established reaction for over a century.

The Wittig reaction, developed by Georg Wittig in the 1950s, for which he was awarded the Nobel Prize in Chemistry in 1979, offered a more direct route to alkenes from carbonyls.[3] The Suzuki-Miyaura coupling, a more recent development from the late 1970s and early 1980s, has become a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[7] It is likely that this compound was first synthesized as a research chemical or an intermediate in a larger synthetic scheme, utilizing one of these established methods.

Potential Applications

While specific, large-scale industrial or pharmaceutical applications of this compound are not widely reported, its structure suggests its utility as a versatile chemical intermediate.

Intermediate in Organic Synthesis

The dual functionality of an aryl bromide and an alkene makes this compound a valuable building block. The bromo group can participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form more complex molecular architectures. The isopropenyl group can undergo reactions such as hydrogenation, halogenation, epoxidation, and polymerization.

Potential in Drug Discovery and Materials Science

Aryl halides and styrenic compounds are common motifs in pharmacologically active molecules and functional organic materials. While no specific drug has been identified that directly uses this compound, patents related to boron-containing small molecules for antibacterial applications suggest the potential for similar brominated aromatics to serve as intermediates in the synthesis of novel therapeutic agents.[1][10] Its ability to undergo polymerization also suggests potential applications in the development of specialty polymers and materials with tailored electronic or physical properties.

Conclusion

This compound is a readily accessible compound through established synthetic methodologies. While its specific history of discovery is not well-documented, the evolution of powerful synthetic reactions like the Grignard, Wittig, and Suzuki-Miyaura reactions has made its preparation straightforward. Its chemical structure, possessing both a reactive aryl bromide and an alkene, positions it as a valuable intermediate for the synthesis of more complex molecules in the fields of pharmaceutical chemistry and materials science. Further research into the specific applications of this compound could unveil its full potential.

References

- 1. BRPI0813450B1 - COMPOUND, PHARMACEUTICAL FORMULATION, AND USES OF THE COMPOUND - Google Patents [patents.google.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. sciepub.com [sciepub.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. KR20160049025A - Boron-containing small molecules - Google Patents [patents.google.com]

In-Depth Technical Guide: The Fundamental Chemistry of 1-Bromo-2-isopropenylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-isopropenylbenzene is a halogenated aromatic hydrocarbon of interest in organic synthesis, serving as a versatile building block for the construction of more complex molecular architectures. Its utility stems from the presence of two reactive sites: the aryl bromide, which can participate in various cross-coupling reactions, and the isopropenyl group, which allows for a range of addition and polymerization reactions. This guide provides a comprehensive overview of the fundamental chemistry of 1-Bromo-2-isopropenylbenzene, including its synthesis, physical and spectroscopic properties, and key chemical reactions with detailed experimental protocols.

Chemical Structure and Properties

1-Bromo-2-isopropenylbenzene possesses a bromine atom and an isopropenyl group attached to a benzene ring at adjacent positions. This substitution pattern influences the molecule's reactivity and physical characteristics.

Table 1: Physical and Chemical Properties of 1-Bromo-2-isopropenylbenzene

| Property | Value | Reference |

| CAS Number | 7073-70-3 | [1] |

| Molecular Formula | C₉H₉Br | [2][3] |

| Molecular Weight | 197.07 g/mol | [2][3] |

| Boiling Point | 40-42 °C at 0.6 Torr | [4] |

| Appearance | Yellow to colorless liquid | [4] |

| Solubility | Insoluble in water. | [5] |

Synthesis of 1-Bromo-2-isopropenylbenzene

The synthesis of 1-Bromo-2-isopropenylbenzene can be achieved through a Wittig reaction, a powerful method for alkene synthesis from aldehydes or ketones.[6][7][8][9] A plausible and commonly employed route involves the reaction of 2-bromoacetophenone with methylenetriphenylphosphorane (a Wittig reagent).

Synthesis Workflow

References

- 1. 1-Bromo-2-isopropenyl-benzene | 7073-70-3 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. chembk.com [chembk.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. total-synthesis.com [total-synthesis.com]

- 9. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: Safety and Handling of 2-(2-bromophenyl)propene

This guide provides comprehensive safety and handling information for 2-(2-bromophenyl)propene, intended for researchers, scientists, and professionals in drug development. The following sections detail the hazardous properties, handling procedures, and emergency responses associated with this compound.

Hazard Identification and Classification

2-(2-bromophenyl)propene is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. While comprehensive toxicological data is not available, the compound is known to cause skin and eye irritation and may lead to respiratory irritation.

Table 1: GHS Hazard Classification

| Hazard Class | Hazard Category |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2A |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 |

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning

GHS Pictograms:

-

Exclamation Mark

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-(2-bromophenyl)propene is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C9H9Br |

| Molecular Weight | 197.07 g/mol |

| Boiling Point | 85-87 °C at 10 mmHg |

| Flash Point | 91 °C |

| Density | 1.353 g/cm³ |

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is essential when working with 2-(2-bromophenyl)propene to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhaling vapors, use a NIOSH-approved respirator with an appropriate cartridge.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

General Hygiene

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in laboratory areas.

-

Remove contaminated clothing and wash before reuse.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from heat, sparks, and open flames.

Experimental Protocols: Safe Handling Workflow